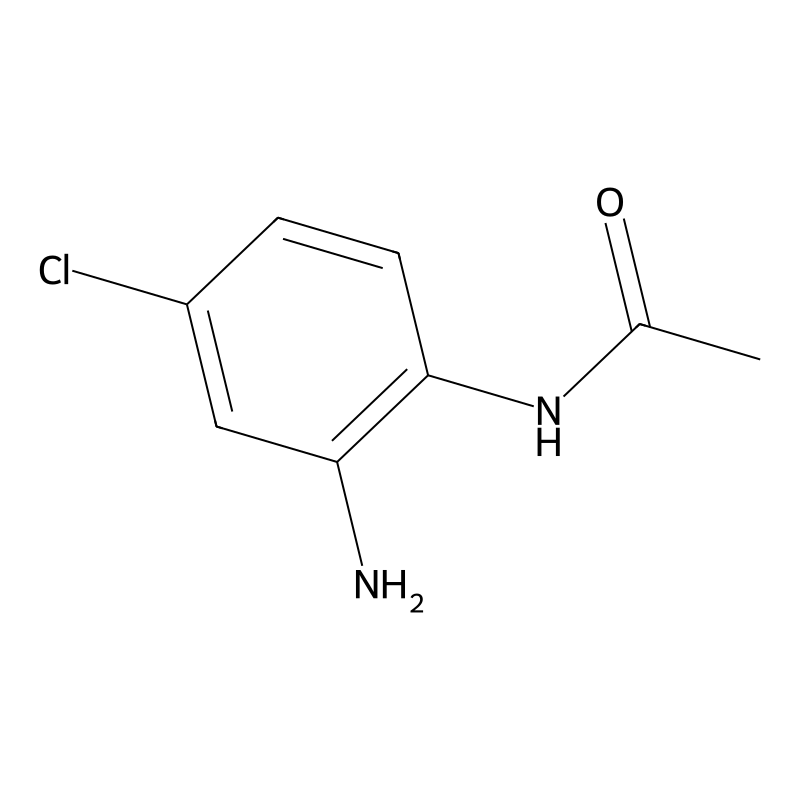

N-(2-amino-4-chlorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Research Areas:

Due to the presence of a functional amine group and an amide bond, N-(2-amino-4-chlorophenyl)acetamide could be a candidate molecule for further investigation in several scientific research areas. Here are some potential areas:

- Medicinal Chemistry: The molecule's structure possesses similarities to known bioactive molecules. Research could explore its potential as a lead compound for drug discovery efforts in areas like anti-cancer or anti-inflammatory therapeutics [].

- Material Science: The aromatic ring and functional groups could allow for interesting interactions, making it a potential candidate for the development of new materials with specific properties.

N-(2-amino-4-chlorophenyl)acetamide is an organic compound with the chemical formula C₈H₈ClN₂O. While its origin is not definitively documented in scientific literature, it belongs to a class of molecules known as arylamides, which are formed by the reaction of an amine with a carboxylic acid derivative (in this case, acetic acid). Limited information is currently available regarding its specific significance in scientific research [].

Molecular Structure Analysis

The key features of N-(2-amino-4-chlorophenyl)acetamide's structure include:

- An amide group (C=O-NH-) connecting a chlorophenyl ring (C6H4Cl) at the N-terminus to an acetyl group (CH3-C=O) at the C-terminus [].

- An amino group (NH2) positioned at the 2nd position of the chlorophenyl ring [].

The presence of both the electron-withdrawing chlorine atom and the electron-donating amino group on the same phenyl ring suggests potential interesting electronic properties that could be relevant for further investigation [].

Chemical Reactions Analysis

- Hydrolysis: The amide bond could be cleaved under acidic or basic conditions, yielding acetic acid and 2-amino-4-chloroaniline.

Equation:

C₈H₈ClN₂O + H₂O -> CH₃COOH + C₆H₅ClN₂ (under acidic or basic conditions)

- Condensation reactions: The amino group could participate in condensation reactions with other aldehydes or ketones to form new imines or schiff bases.

- Oxidation: This compound can be oxidized to form corresponding amides or other derivatives.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium methoxide or potassium cyanide for substitution reactions.

The biological activity of N-(2-amino-4-chlorophenyl)acetamide has been investigated in various studies. It has shown potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic processes. The compound interacts with cellular pathways, influencing gene expression and cellular metabolism. Its effects on different cell types have revealed alterations in cell signaling pathways, which may contribute to its pharmacological properties .

The synthesis of N-(2-amino-4-chlorophenyl)acetamide typically involves the following steps:

- Starting Materials: The reaction begins with 4-chloroaniline and chloroacetyl chloride.

- Reaction Conditions: A base such as sodium hydroxide is used to facilitate the reaction.

- Formation of Intermediate: The initial reaction forms an intermediate that is subsequently treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial production methods mirror these laboratory techniques but are optimized for scale, ensuring high yield and purity through controlled reaction conditions .

N-(2-amino-4-chlorophenyl)acetamide finds applications in:

- Pharmaceuticals: Its potential as an enzyme inhibitor makes it a candidate for drug development.

- Biochemical Research: Used in studies investigating enzyme interactions and cellular processes.

- Synthetic Chemistry: Acts as a building block for synthesizing more complex organic compounds .

Research into the interaction of N-(2-amino-4-chlorophenyl)acetamide with various biomolecules has shown that it can bind to specific enzymes, potentially inhibiting their function. This interaction is crucial for understanding its mechanism of action and efficacy in biological systems. Studies have demonstrated that the compound can alter enzyme kinetics and affect metabolic pathways, highlighting its importance in biochemical research .

Several compounds share structural similarities with N-(2-amino-4-chlorophenyl)acetamide. Here are some notable examples:

Uniqueness

N-(2-amino-4-chlorophenyl)acetamide is unique due to its specific positioning of functional groups, which influences its reactivity and biological activity compared to similar compounds. Its ability to act as an enzyme inhibitor sets it apart from others that may not exhibit such properties.